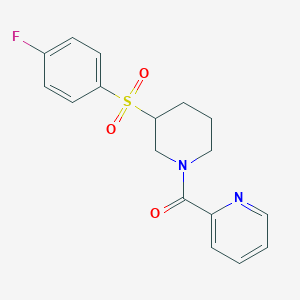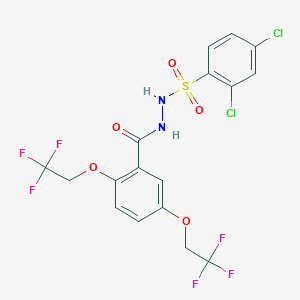
N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, commonly known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTB belongs to the class of sulfonylhydrazides and is known for its unique chemical properties that make it suitable for use in various fields of research.
科学的研究の応用
Antioxidant Capacity and Reaction Pathways
The ABTS/PP decolorization assay, a prevalent method for evaluating antioxidant capacity, relies on the reaction pathways involving antioxidants and the ABTS•+ radical cation. This process can lead to the formation of coupling adducts with ABTS•+, particularly for certain phenolic antioxidants, or oxidation without coupling. The significance of these reactions in the total antioxidant capacity and the relevance of the resultant oxidation products are areas requiring further exploration. Although there are concerns regarding the applicability of ABTS-based assays due to potential biases, they remain recommended for monitoring changes in antioxidant systems over time (Ilyasov et al., 2020).
Environmental Degradation of Organic Pollutants
The use of oxidoreductive enzymes, with the aid of redox mediators, presents a promising approach for the remediation of recalcitrant organic pollutants in wastewater. This method enhances the degradation efficiency of pollutants by expanding the range of substrates that enzymes can act upon. Enzymes such as laccases and peroxidases, in combination with redox mediators, have shown significant potential in transforming and degrading pollutants, thereby playing a crucial role in future environmental remediation efforts (Husain & Husain, 2007).
Antibody-Based Methods for Analysis
Antibodies serve as critical tools in various assays and techniques for detecting and measuring the presence of environmental and food contaminants. The development and application of antibodies, especially in ELISA and immunosensor techniques, have been directed towards detecting a wide range of pollutants, including herbicides and veterinary drugs. This approach has seen a significant increase in publications, demonstrating its growing importance in environmental research and risk control (Fránek & Hruška, 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental persistence of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl acids (PFAAs) such as PFOA and PFOS, has raised concerns regarding their toxicological impact. Research into the biodegradability of these compounds, focusing on microbial degradation in soil and sediment, has provided insights into potential degradation pathways and intermediates. Understanding these processes is crucial for evaluating the fate of these persistent chemicals in the environment and developing strategies for their remediation (Liu & Avendaño, 2013).
特性
IUPAC Name |
N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F6N2O5S/c18-9-1-4-14(12(19)5-9)33(29,30)27-26-15(28)11-6-10(31-7-16(20,21)22)2-3-13(11)32-8-17(23,24)25/h1-6,27H,7-8H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIWBWFVGNIQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F6N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


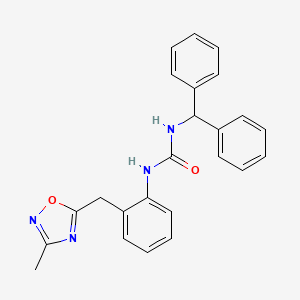
![4-Methoxy-1-methyl-5-[3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl]pyridin-2-one](/img/structure/B2579261.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2579262.png)
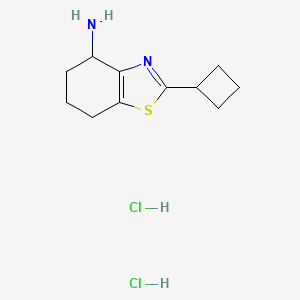
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579264.png)
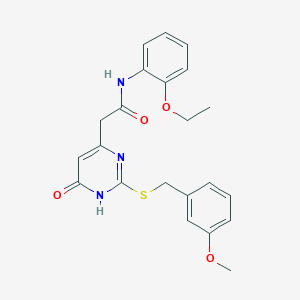
![3-Methyl-N-(2-phenylbutyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2579267.png)
![7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2579268.png)


![6-Tert-butyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2579273.png)
![2-Fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2579275.png)
